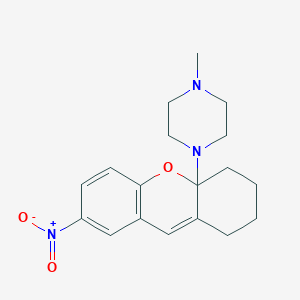![molecular formula C19H23BrN4O3 B15010895 7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B15010895.png)
7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features an adamantane moiety, a bromine atom, and a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the adamantane derivative, which undergoes a series of reactions to introduce the oxoethyl and bromine functionalities. The purine derivative is then synthesized separately and coupled with the adamantane moiety under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups in place of the bromine atom.
科学的研究の応用
7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions or as a probe for studying cellular processes.
Industry: It can be used in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain enzymes or receptors. The bromine atom and purine derivative may also play roles in modulating the compound’s activity by interacting with specific amino acid residues or nucleotides.
類似化合物との比較
Similar Compounds
1,3-Dehydroadamantane: A compound with a similar adamantane core but different functional groups.
2-(Adamantan-1-yl)-2-oxoethyl benzoates: Compounds with similar structural features but different substituents.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Another adamantane derivative with distinct functional groups.
Uniqueness
7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of an adamantane moiety, a bromine atom, and a purine derivative. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C19H23BrN4O3 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC名 |
7-[2-(1-adamantyl)-2-oxoethyl]-8-bromo-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H23BrN4O3/c1-22-15-14(16(26)23(2)18(22)27)24(17(20)21-15)9-13(25)19-6-10-3-11(7-19)5-12(4-10)8-19/h10-12H,3-9H2,1-2H3 |
InChIキー |
RCTGQNOBUGGHNN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)C34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-chloro-1,3-dimethyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15010815.png)
![(5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15010820.png)
![2-(5-phenyl-2H-tetrazol-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15010832.png)
![ethyl (2E)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15010846.png)
![4-amino-N-{2-[(3-chloro-2-methyl-4,6-dinitrophenyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15010848.png)
![2-[(2,4-dimethylbenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine](/img/structure/B15010853.png)
![1-{[5-(4-Methylphenoxy)furan-2-yl]methyl}piperidine](/img/structure/B15010861.png)
![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B15010873.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B15010883.png)
![2-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B15010888.png)
![N-allyl-N-[4-(4-benzylpiperidino)-6-methoxy-1,3,5-triazin-2-yl]amine](/img/structure/B15010889.png)

![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15010903.png)
![3-bromo-4-ethoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B15010906.png)
